![molecular formula C9H12ClN3 B6601204 2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride CAS No. 1724-60-3](/img/structure/B6601204.png)
2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride” is a derivative of benzodiazole, which is a type of organic compound consisting of a benzene ring fused to a diazole ring . Benzodiazoles and their derivatives are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Molecular Structure Analysis
Benzodiazoles have a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, they show two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of various biological molecules, such as DNA, proteins, and carbohydrates. The compound has also been used as a photochemical reagent in the synthesis of various organic compounds, such as polymers and dyes. Additionally, this compound has been used as a catalyst in the synthesis of various pharmaceuticals, such as hormones and antibiotics.
Wirkmechanismus
2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of various physiological processes, such as muscle contraction and memory formation. By inhibiting the enzyme, this compound can increase the concentration of acetylcholine in the body, which can lead to physiological effects, such as increased alertness and improved memory.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can increase the concentration of acetylcholine in the body, which can lead to increased alertness and improved memory. Additionally, the compound has been shown to have antioxidant and anti-inflammatory effects, which can help protect the body from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively easy to synthesize from readily available starting materials. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is toxic in high concentrations and can be irritating to the skin and eyes, so it must be handled with caution.
Zukünftige Richtungen
2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride has a wide range of potential applications in scientific research, and there are a number of potential future directions for research. One potential direction is the development of new fluorescent probes for the detection of various biological molecules, such as proteins and carbohydrates. Additionally, the compound could be used in the synthesis of new pharmaceuticals and other organic compounds, such as polymers and dyes. Furthermore, the compound could be used to study the mechanism of action of various enzymes, such as acetylcholinesterase. Finally, the compound could be used to study the biochemical and physiological effects of acetylcholine in the body, such as its effects on memory formation and muscle contraction.
Synthesemethoden
2-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride can be synthesized from a variety of starting materials, including 2-amino-1,3-benzodiazole, ethyl chloroformate, and hydrochloric acid. The first step of the synthesis involves the reaction of 2-amino-1,3-benzodiazole and ethyl chloroformate in the presence of anhydrous potassium carbonate. This reaction yields 2-ethyl-1-chloro-1,3-benzodiazol-5-amine, which is then reacted with hydrochloric acid to produce this compound.
Eigenschaften
IUPAC Name |
2-ethyl-3H-benzimidazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-2-9-11-7-4-3-6(10)5-8(7)12-9;/h3-5H,2,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIRXYMWOPHHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.